
2-Bromopyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopyrimidine-4,6-diamine is a heterocyclic organic compound with the molecular formula C4H4BrN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The bromine atom is located at position 2, and the amino groups are at positions 4 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyrimidine-4,6-diamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method is the bromination of 2,4,6-triaminopyrimidine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromopyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water are typical oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran (THF) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-aminopyrimidine-4,6-diamine derivatives.
Oxidation: Products include 2-bromo-4,6-dinitropyrimidine.
Reduction: Products include 2-bromo-4,6-diaminopyrimidine derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-Bromopyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in enzyme inhibition studies and other biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Bromopyrimidine-4,6-diamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and amino groups play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with its targets, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloropyrimidine-4,6-diamine
- 2-Fluoropyrimidine-4,6-diamine
- 2-Iodopyrimidine-4,6-diamine
Uniqueness
2-Bromopyrimidine-4,6-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propriétés
Formule moléculaire |
C4H5BrN4 |
|---|---|
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
2-bromopyrimidine-4,6-diamine |
InChI |
InChI=1S/C4H5BrN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9) |
Clé InChI |
FVONMORGICTZML-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1N)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


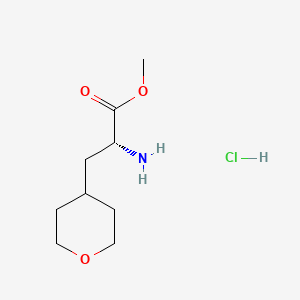
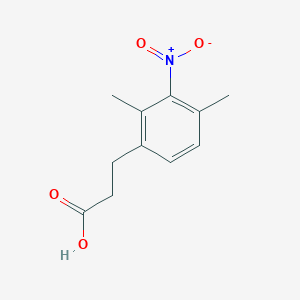
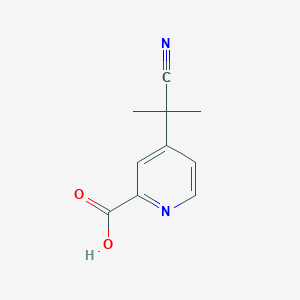
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
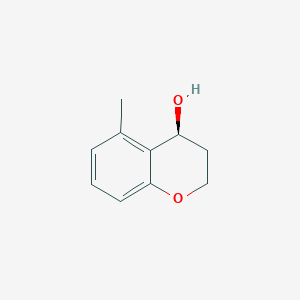
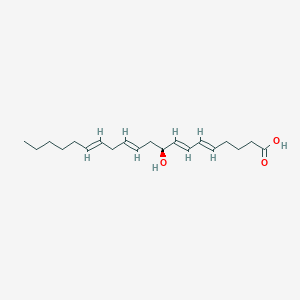

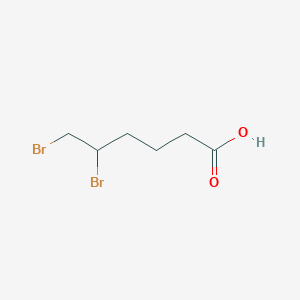
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)
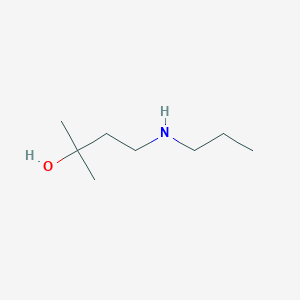
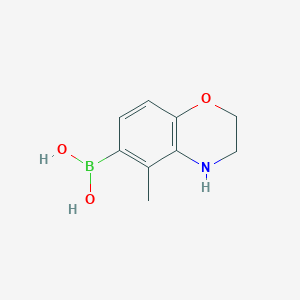
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
